molecular formula C19H11F6N3O2 B2532727 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide CAS No. 477859-59-9

6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

Cat. No. B2532727
CAS RN: 477859-59-9
M. Wt: 427.306
InChI Key: ZDHALWSDZOCQBX-UHFFFAOYSA-N
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Description

The compound 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a chemically modified pyridazine derivative. Pyridazine compounds are known for their diverse biological activities, which include antibacterial and anxiolytic effects. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be related to the fluorinated pyrido[2,3-c]pyridazines and other pyridazine derivatives discussed in the papers.

Synthesis Analysis

The synthesis of related pyridazine compounds involves several steps, including alkylation, intramolecular cyclization, and displacement reactions with cyclic amines. For instance, the synthesis of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids involves starting with a pyrido[2,3-c]pyridazine ring and introducing various substituents at specific positions on the ring . Another related compound, 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, was synthesized from β-benzoylpropionic acid and carbohydrazide by refluxing in absolute ethanol in the presence of sodium acetate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The specific substituents attached to this ring, such as phenyl groups and trifluoromethyl groups, can significantly influence the compound's chemical behavior and biological activity. The structure is typically confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including those that lead to the formation of new rings or the introduction of additional functional groups. The reactivity of these compounds is influenced by the electronic properties of the substituents attached to the pyridazine ring. For example, the presence of electron-withdrawing groups such as trifluoromethyl may affect the compound's reactivity in electrophilic or nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis and Modification : Research on similar compounds focuses on the synthesis and modification of pyridazine derivatives, exploring their chemical reactivity and potential as intermediates in the synthesis of more complex molecules. For example, the development of new synthetic methodologies under microwave irradiation for tetrahydrobenzothiophene derivatives, including reactions with amines to yield carboxamide derivatives, highlights the chemical versatility of related structures (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Biological Activity Exploration : The pyridazine ring is a core structure in many biologically active compounds. Research into pyridazine derivatives has shown a wide range of biological activities, from antimicrobial to anticancer properties. For instance, pyridazine-3-carboxamide derivatives have been evaluated for their inhibitory activities against c-Met kinase, indicating potential applications in cancer research (Liu et al., 2020).

Drug Discovery and Development : The structural motifs present in pyridazine derivatives, such as carboxamide, are frequently explored in the design and synthesis of novel pharmaceuticals. The exploration of pyridazine scaffolds as privileged structures in medicinal chemistry underscores their significance in the discovery of new therapeutic agents (Wermuth, 2011).

Antiviral and Anticonvulsant Research : Compounds with pyridazine cores have been investigated for their potential antiviral and anticonvulsant activities, suggesting the utility of this scaffold in developing treatments for viral infections and seizure disorders (Hallot et al., 1986).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s intended to be a drug, the mechanism would depend on the biological target of the drug .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety .

properties

IUPAC Name

6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F6N3O2/c20-18(21,22)11-6-8-12(9-7-11)26-17(30)16-14(19(23,24)25)10-15(29)28(27-16)13-4-2-1-3-5-13/h1-10H,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHALWSDZOCQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

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